molecular formula C16H16O3 B5589711 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid CAS No. 54301-66-5

2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid

Cat. No. B5589711
CAS RN: 54301-66-5
M. Wt: 256.30 g/mol
InChI Key: PSDGDNGXVIPBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid involves complex organic reactions, characterized by the formation of azo-benzoic acids and their precursors. Techniques such as NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) methods, are employed to confirm structures and optimize molecular geometries. For instance, azo-benzoic acids are synthesized and characterized to understand the nuances of acid-base dissociation and azo-hydrazone tautomerism in solution, which are influenced by solvent composition and pH (Baul et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's behavior and interactions. Single-crystal X-ray diffraction studies provide detailed insights into the ligand coordination and molecular conformations. For example, metal complexes with 2-hydroxy-benzoic acid derivatives reveal specific configurations and hydrogen bonding patterns, indicating how molecular structure influences compound properties and reactivity (Singh, Singh, & Singh, 2014).

Chemical Reactions and Properties

Chemical reactions involving 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid derivatives showcase a range of reactivities and product formations. For instance, methoxycarbonylation of phenylethyne catalyzed by palladium complexes results in high activity and regioselectivity, demonstrating the compound's potential in synthetic chemistry (Núñez Magro et al., 2010).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for practical applications. Studies involving crystallography and density functional theory (DFT) calculations reveal the compound's conformations and intermolecular interactions, highlighting the influence of molecular structure on physical properties (Yatsenko & Paseshnichenko, 2014).

Chemical Properties Analysis

The chemical properties of 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid, including reactivity, stability, and interaction with other molecules, are studied through various spectroscopic and computational methods. For instance, the analysis of benzoic acid derivatives through electron diffraction and theoretical calculations helps understand the effects of internal hydrogen bonding, which significantly impacts the compound's chemical behavior (Aarset, Page, & Rice, 2006).

properties

IUPAC Name

2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-16(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)15(18)19/h3-10,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDGDNGXVIPBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351714
Record name Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-

CAS RN

54301-66-5
Record name Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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